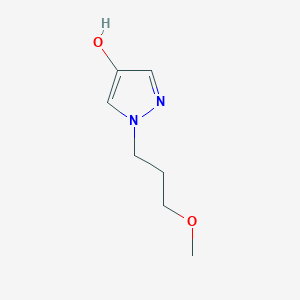

1-(3-methoxypropyl)-1H-pyrazol-4-ol

Overview

Description

1-(3-Methoxypropyl)-1H-pyrazol-4-ol (MMPP) is a synthetic molecule that has been used in a variety of scientific and medical applications. MMPP is a substituted pyrazole, a heterocyclic compound composed of a five-membered ring of four carbon atoms and one nitrogen atom. It has been studied for its potential uses in drug delivery, drug synthesis, and medical diagnostics.

Scientific Research Applications

Corrosion Inhibition in Petroleum Industry

- The green synthesis of pyrazol derivatives, including compounds structurally related to 1-(3-methoxypropyl)-1H-pyrazol-4-ol, has been explored for the corrosion mitigation of N80 steel in the petroleum industry. These derivatives demonstrated high corrosion protection efficiency, making them valuable in oil well stimulation and maintenance processes (Singh et al., 2020).

Synthesis of Novel Compounds in Organic Chemistry

- Pyrazol derivatives, closely related to this compound, have been used as synthons for creating various substituted pyrazole compounds. This process involves treatments like triflation, bromination, and iodination, followed by Pd-catalyzed cross-coupling reactions, indicating the compound's utility in synthesizing diverse organic molecules (Arbačiauskienė et al., 2009).

Pharmaceutical Research

- Research has shown that pyrazol derivatives, similar to this compound, are structurally significant in pharmaceutical development. They exhibit strategic importance due to their chemical modifiability and pharmacological potential, which is critical in creating new substances with specific biological activities (Fedotov et al., 2022).

Development of Antipsychotic Agents

- 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, structurally related to this compound, have been investigated as potential antipsychotic agents. This research highlights the compound's relevance in developing new treatments in psychiatry and neurology (Wise et al., 1987).

Synthesis of Novel Antimicrobial Compounds

- The compound and its derivatives have been utilized in synthesizing new antimicrobial agents. These studies emphasize its role in the development of new therapeutics targeting infectious diseases (Kumar et al., 2012).

Mechanism of Action

Target of Action

It is structurally similar to brinzolamide , which is a highly specific, non-competitive, reversible carbonic anhydrase II (CA-II) inhibitor . CA-II is primarily targeted to reduce ocular pressure in patients with ocular hypertension or open-angle glaucoma .

Mode of Action

As a structural analog of Brinzolamide, 1-(3-methoxypropyl)-1H-pyrazol-4-ol might also act as a carbonic anhydrase inhibitor. Carbonic anhydrase inhibitors work by decreasing the production of aqueous humor, which in turn reduces intraocular pressure . This is particularly beneficial in the treatment of conditions like glaucoma, where increased intraocular pressure can lead to damage to the optic nerve and loss of vision .

Biochemical Pathways

Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into bicarbonate and protons (or vice versa), a reaction that occurs rather slowly in the absence of a catalyst .

Pharmacokinetics

These properties significantly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

This could potentially prevent or slow the progression of conditions like glaucoma .

Biochemical Analysis

Biochemical Properties

1-(3-Methoxypropyl)-1H-pyrazol-4-ol plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as monoamine oxidase B (MAO-B) and signal transducer and activator of transcription 3 (STAT3). These interactions can lead to enzyme inhibition or activation, influencing various biochemical pathways .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the STAT3 pathway, which plays a crucial role in cell proliferation and survival . This inhibition can lead to changes in gene expression and metabolic activities within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to specific sites on enzymes like MAO-B, leading to enzyme inhibition. Additionally, it affects gene expression by modulating transcription factors such as STAT3. These molecular interactions result in changes in cellular activities and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, which are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enzyme inhibition and anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and metabolic disturbances . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with MAO-B affects the metabolism of neurotransmitters, leading to changes in their levels within the cell . These interactions highlight the compound’s role in modulating metabolic activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes .

properties

IUPAC Name |

1-(3-methoxypropyl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-11-4-2-3-9-6-7(10)5-8-9/h5-6,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIUKHDCDOYWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

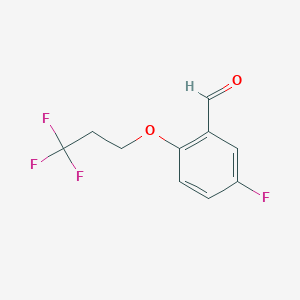

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate](/img/structure/B1407260.png)

![(1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane](/img/structure/B1407263.png)

![tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1407265.png)

![2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B1407272.png)